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molecular formula C8H10O3S B8315251 Ethyl 2-thienyloxyacetate

Ethyl 2-thienyloxyacetate

Cat. No. B8315251
M. Wt: 186.23 g/mol
InChI Key: XRHQGYIZIZMPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612075B2

Procedure details

To a solution of 2-hydroxy-thiophene (32 g, 320 mmol) in CHCl3 (500 mL) is added ethyl bromoacetate (53.4 g, 320 mmol). To the resulting solution is added a solution containing n-Bu4NHSO4 (25 g, 74 mmol) and NaOH (15.8 g, 394 mmol) in water (500 mL). After addition, the solution is stirred vigorously using mechanical stirring. The reaction is stirred for 12 hours. After this time, the layers are separated. The aqueous layer is extracted with CHCl3. The combined organic layers are washed with water and saturated NaCl. The organic layer is dried over MgSO4, filtered and concentrated under vacuum. The resulting crude product is purified by column chromatography eluting with a gradient of 30%CH2Cl2:hexanes to 60%CH2Cl2:hexanes. The title compound (11.5 g, 62 mmol) is obtained as 1H NMR (CDCl3, 300 MHz) δ6.68 (dd, 1H), 6.60 (d, 1H), 6.22 (d, 1H), 4.62 (s, 2H), 4.30 (q, 2H), 1.31 (t, 3H).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
catalyst
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.Br[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[OH-].[Na+]>C(Cl)(Cl)Cl.[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(O)(=O)=O.O>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[O:1][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
OC=1SC=CC1
Name
Quantity
53.4 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(=O)(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting solution is added a solution
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
The reaction is stirred for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After this time, the layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with CHCl3
WASH
Type
WASH
Details
The combined organic layers are washed with water and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting crude product is purified by column chromatography
WASH
Type
WASH
Details
eluting with a gradient of 30%CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)OCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 62 mmol
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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